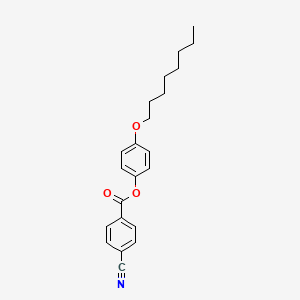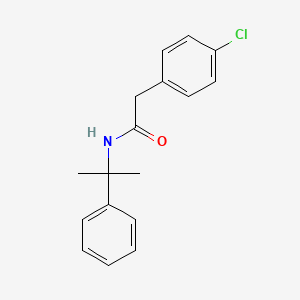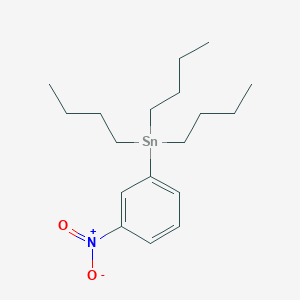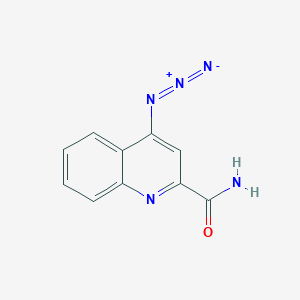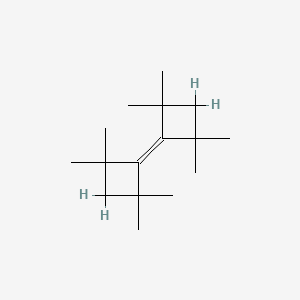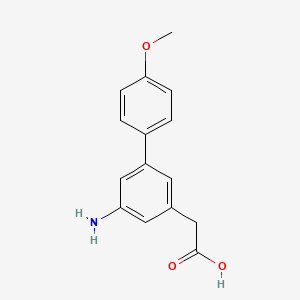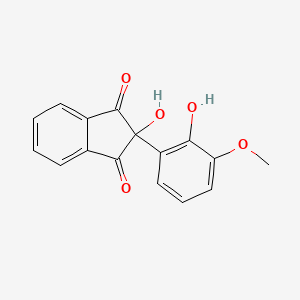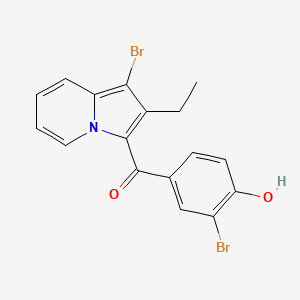
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is an organic compound that features both indolizine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of indolizine and phenol derivatives, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromo-2-methylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone
Uniqueness
(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to its specific combination of indolizine and phenyl groups, along with the presence of both bromine and hydroxyl functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
77832-72-5 |
|---|---|
Formule moléculaire |
C17H13Br2NO2 |
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
(1-bromo-2-ethylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H13Br2NO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3 |
Clé InChI |
PNNJKDZLVYFMDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
